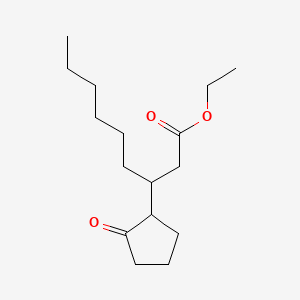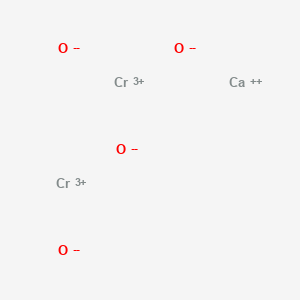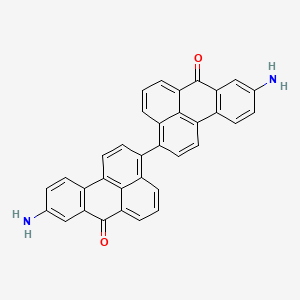
(3,3'-Bi-7H-benz(de)anthracene)-7,7'-dione, 9,9'-diamino-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3’-Bi-7H-benz(de)anthracene)-7,7’-dione, 9,9’-diamino- is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). These compounds are known for their multiple fused aromatic rings, which contribute to their stability and unique chemical properties. This particular compound features two benz(de)anthracene units connected by a biaryl linkage, with dione and diamino functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3’-Bi-7H-benz(de)anthracene)-7,7’-dione, 9,9’-diamino- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Benz(de)anthracene Units: This can be achieved through cyclization reactions of suitable precursors.
Biaryl Coupling: The two benz(de)anthracene units are linked via a biaryl coupling reaction, often using palladium-catalyzed cross-coupling methods.
Functional Group Introduction: The dione and diamino groups are introduced through selective oxidation and amination reactions.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic routes to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency.
化学反応の分析
Types of Reactions
(3,3’-Bi-7H-benz(de)anthracene)-7,7’-dione, 9,9’-diamino- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism by which (3,3’-Bi-7H-benz(de)anthracene)-7,7’-dione, 9,9’-diamino- exerts its effects involves interactions with molecular targets and pathways. For instance, its aromatic structure allows it to intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity.
類似化合物との比較
Similar Compounds
Benz(de)anthracene: A simpler PAH with similar aromatic ring structures.
Anthracene: Another PAH with three fused benzene rings.
Phenanthrene: A PAH with a different arrangement of three fused benzene rings.
Uniqueness
(3,3’-Bi-7H-benz(de)anthracene)-7,7’-dione, 9,9’-diamino- is unique due to its biaryl linkage and the presence of both dione and diamino functional groups
特性
CAS番号 |
38157-01-6 |
|---|---|
分子式 |
C34H20N2O2 |
分子量 |
488.5 g/mol |
IUPAC名 |
9-amino-3-(9-amino-7-oxobenzo[a]phenalen-3-yl)benzo[b]phenalen-7-one |
InChI |
InChI=1S/C34H20N2O2/c35-17-7-9-21-25-13-11-19(23-3-1-5-27(31(23)25)33(37)29(21)15-17)20-12-14-26-22-10-8-18(36)16-30(22)34(38)28-6-2-4-24(20)32(26)28/h1-16H,35-36H2 |
InChIキー |
LWDAHFWGDVZCEZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)C4=C3C=CC(=C4)N)C5=C6C=CC=C7C6=C(C=C5)C8=C(C7=O)C=C(C=C8)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


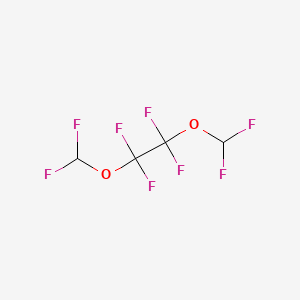
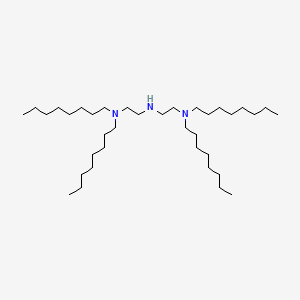

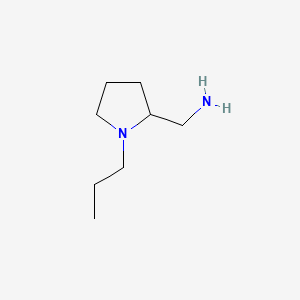
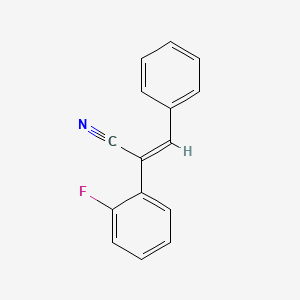
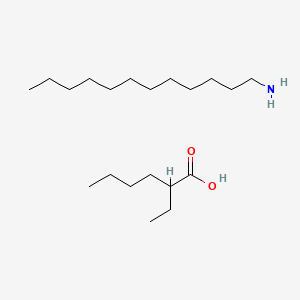
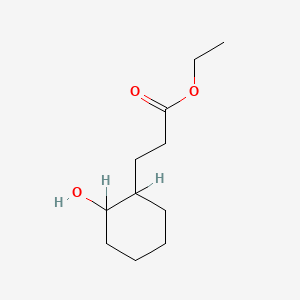

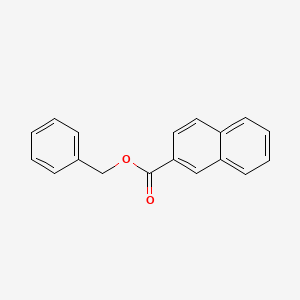
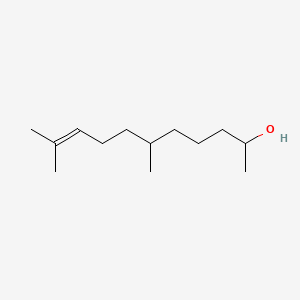
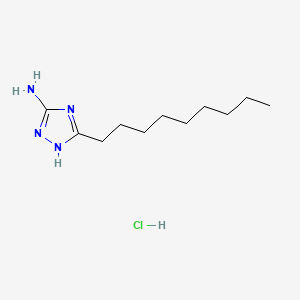
![2-[2-(4-Isopropylphenyl)ethyl]pyridine](/img/structure/B12665142.png)
